molecular formula C18H18N6O2 B4329035 6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE

6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE

Cat. No.: B4329035
M. Wt: 350.4 g/mol
InChI Key: XBJPVDGPMRUQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE is a complex organic compound that features a spiro structure, combining an indole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The indole derivative can be synthesized through electrophilic substitution reactions, while the triazine ring is often formed via nucleophilic substitution reactions involving cyanuric chloride . The final spiro compound is obtained by coupling these two intermediates under controlled conditions, such as in the presence of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines .

Scientific Research Applications

6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE
  • 4-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE

Uniqueness

6’-AMINO-4’-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,2’-[1,3,5]TRIAZIN]-2-ONE is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-(4-methoxyanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-24-14-6-4-3-5-13(14)18(15(24)25)22-16(19)21-17(23-18)20-11-7-9-12(26-2)10-8-11/h3-10H,1-2H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJPVDGPMRUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Reactant of Route 2
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Reactant of Route 3
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Reactant of Route 4
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Reactant of Route 5
Reactant of Route 5
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE
Reactant of Route 6
6'-AMINO-4'-[(4-METHOXYPHENYL)AMINO]-1-METHYL-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,2'-[1,3,5]TRIAZIN]-2-ONE

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